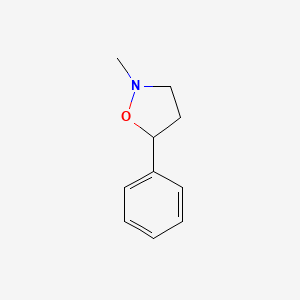

![molecular formula C12H9ClN2 B1625322 3-氯-5,6-二氢苯并[h]茴香啉 CAS No. 25823-50-1](/img/structure/B1625322.png)

3-氯-5,6-二氢苯并[h]茴香啉

描述

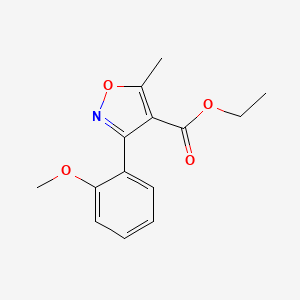

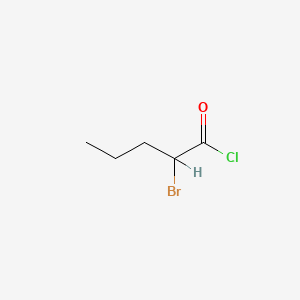

3-Chloro-5,6-dihydrobenzo[h]cinnoline is a potent heterocyclic compound. It has a molecular formula of C12H9ClN2 and an average mass of 216.666 Da .

Synthesis Analysis

The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves several steps . The process starts with the condensation of glyoxylic acid with the α-tetralone to give the unsaturated acid, which is then reduced to the corresponding saturated acid. Cyclization of the intermediate with hydrazine hydrate provides 4,4a,5,6-tetrahydrobenzo [A]cinnolin- 3 (2H)-one, which is dehydrogenated efficiently by anhydrous copper (II) chloride in acetonitrile to give pyridazinone. The common chloropyridazine precursor is then obtained by the chlorination of pyriazinone with phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6-dihydrobenzo[h]cinnoline is complex, with a molecular formula of C12H9ClN2 . The compound has a monoisotopic mass of 216.045425 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline include condensation, reduction, cyclization, dehydrogenation, and chlorination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5,6-dihydrobenzo[h]cinnoline include a boiling point that is not specified , a molecular weight of 216.67 g/mol, and a molecular formula of C12H9ClN2 .科学研究应用

1. Medicinal Chemistry

- Summary of the application : Cinnoline derivatives, including 3-Chloro-5,6-dihydrobenzo[h]cinnoline, are used as the structural subunit of many compounds with interesting pharmaceutical properties .

- Methods of application : The synthesis of cinnoline and its derivatives has been extensively discussed in many papers .

- Results or outcomes : Cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some of them are under evaluation in clinical trials .

2. Palladium-Catalyzed Alkoxylation

- Summary of the application : This research describes the first Pd-catalyzed alkoxylation via C-H bond activation of variously substituted 5,6-dihydrobenzo[c]acridines .

- Methods of application : Suitable conditions were determined to promote the selective formation of C-O bonds using 10% Pd (OAc)2, PhI (OAc)2 (2 eq.) and MeOH as the best combination of oxidant and solvent, respectively .

- Results or outcomes : Under these conditions, 5,6-dihydrobenzo[c]acridines bearing substituents at both rings A and D were successfully functionalized, giving access to polysubstitutited acridine motifs .

3. Anticancer Activity

- Summary of the application : Some cinnoline derivatives have shown promising anticancer activity .

- Methods of application : The specific methods of application can vary, but typically involve synthesizing the cinnoline derivative and then testing its effects on cancer cells in a laboratory setting .

- Results or outcomes : Nine of the new dihydrobenzo[h]cinnoline-5,6-diones displayed a considerable activity profile with IC50 values below 5µM against both cell lines. A compound with a 4-NO2C6H4 substituent was identified as the most promising agent with IC50 values of 0.56 µM and 0.77 µM against the KB and Hep-G2 cell lines, respectively .

4. Hypotensive and Diuretic Activities

- Summary of the application : Some 3-hydrazino-5,6-dihydrobenzo[h]cinnolines have been found to have hypotensive and diuretic activities .

- Methods of application : These compounds were synthesized and their hypotensive and diuretic activities were tested .

- Results or outcomes : The specific results or outcomes are not detailed in the source, but the study concluded that these compounds do exhibit hypotensive and diuretic activities .

5. Hepatoprotective Properties

- Summary of the application : The first natural cinnoline derivative was isolated from Cichorium endivia when investigating the in vitro and in vivo hepatoprotective properties of Cichorium endivia L. extract (CEE) .

- Methods of application : The specific methods of application can vary, but typically involve extracting the cinnoline derivative from Cichorium endivia and then testing its hepatoprotective properties .

- Results or outcomes : The specific results or outcomes are not detailed in the source, but the study concluded that the cinnoline derivative does exhibit hepatoprotective properties .

6. Organic Light-Emitting Diodes (OLEDs)

- Summary of the application : Acridine motifs, which include 5,6-dihydrobenzo[c]acridine, have found applications in Organic Light-Emitting Diodes (OLEDs) .

- Methods of application : These compounds are used in the construction of OLEDs, which are a type of light-emitting diode that uses an emissive electroluminescent layer of an organic compound to produce light .

- Results or outcomes : The specific results or outcomes are not detailed in the source, but the study concluded that these compounds do exhibit properties that make them suitable for use in OLEDs .

属性

IUPAC Name |

3-chloro-5,6-dihydrobenzo[h]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLLRQTVFHVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439993 | |

| Record name | 3-Chloro-5,6-dihydrobenzo[h]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5,6-dihydrobenzo[h]cinnoline | |

CAS RN |

25823-50-1 | |

| Record name | 3-Chloro-5,6-dihydrobenzo[h]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

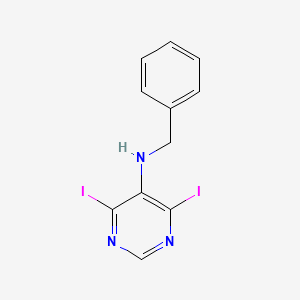

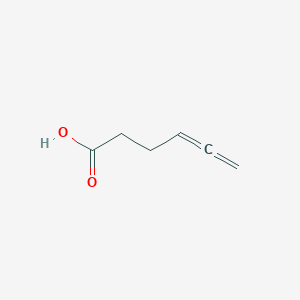

![N-[Bis(methylthio)methylene]glycine ethyl ester](/img/structure/B1625244.png)